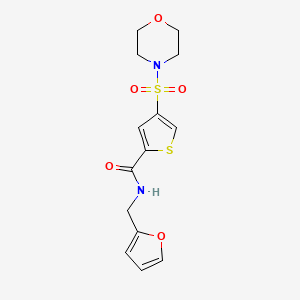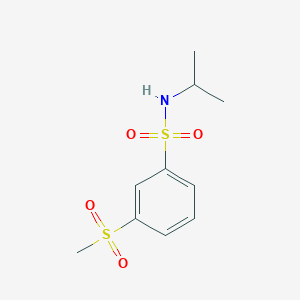![molecular formula C16H18N2O3S B4400451 N-benzyl-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4400451.png)
N-benzyl-4-[(ethylsulfonyl)amino]benzamide
Overview
Description
N-benzyl-4-[(ethylsulfonyl)amino]benzamide, also known as BZ-423, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BZ-423 belongs to the class of benzamides and has been found to exhibit anti-inflammatory, anti-cancer, and immunomodulatory properties.
Mechanism of Action
The mechanism of action of N-benzyl-4-[(ethylsulfonyl)amino]benzamide involves the activation of the transcription factor NRF2 (nuclear factor erythroid 2-related factor 2). NRF2 is a key regulator of the antioxidant response and is involved in the protection against oxidative stress. This compound binds to the Keap1 (Kelch-like ECH-associated protein 1) protein, which normally inhibits NRF2. This binding leads to the release of NRF2, which then translocates to the nucleus and activates the expression of antioxidant genes. This activation of the antioxidant response pathway leads to the reduction of oxidative stress and inflammation.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Furthermore, this compound has been shown to modulate the immune response by promoting the differentiation of regulatory T cells and inhibiting the activation of effector T cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-benzyl-4-[(ethylsulfonyl)amino]benzamide in lab experiments is its specificity towards NRF2 activation. This compound has been found to activate NRF2 without affecting other signaling pathways. This specificity allows for the study of the antioxidant response pathway without interference from other pathways. However, one of the limitations of using this compound is its low solubility in water. This low solubility can lead to difficulties in administering the compound in in vivo studies.
Future Directions
There are several future directions for the study of N-benzyl-4-[(ethylsulfonyl)amino]benzamide. One potential application is in the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. This compound has been found to modulate the immune response by promoting the differentiation of regulatory T cells and inhibiting the activation of effector T cells. Another potential application is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has been found to reduce oxidative stress and inflammation, which are key factors in the development of these diseases. Furthermore, the development of more soluble forms of this compound could lead to its use in in vivo studies.
Scientific Research Applications
N-benzyl-4-[(ethylsulfonyl)amino]benzamide has been studied extensively for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been found to exhibit anti-cancer properties by inducing apoptosis in cancer cells. Furthermore, this compound has been shown to modulate the immune response by promoting the differentiation of regulatory T cells and inhibiting the activation of effector T cells.
properties
IUPAC Name |
N-benzyl-4-(ethylsulfonylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-2-22(20,21)18-15-10-8-14(9-11-15)16(19)17-12-13-6-4-3-5-7-13/h3-11,18H,2,12H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGRATYRBPEJBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}ethanesulfonamide](/img/structure/B4400373.png)

![N-{[5-(2-fluorophenyl)-2-furyl]methyl}-2-methoxyethanamine hydrochloride](/img/structure/B4400375.png)


![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(methylthio)phenyl]acetamide](/img/structure/B4400391.png)

![N-(tert-butyl)-3-[(1-naphthylacetyl)amino]benzamide](/img/structure/B4400406.png)
![2-[2-(tert-butylamino)-2-oxoethoxy]-N-(3-chloro-4-methylphenyl)benzamide](/img/structure/B4400414.png)


![{2-[2-(4-methyl-1-piperazinyl)ethoxy]phenyl}methanol hydrochloride](/img/structure/B4400427.png)
![N-[4-(dimethylamino)benzyl]cycloheptanamine hydrochloride](/img/structure/B4400434.png)
![N-(3-fluorophenyl)-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4400468.png)